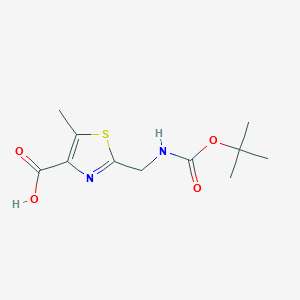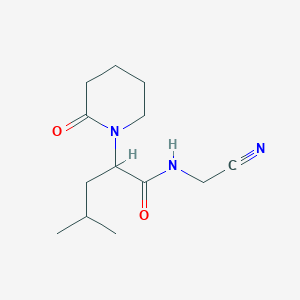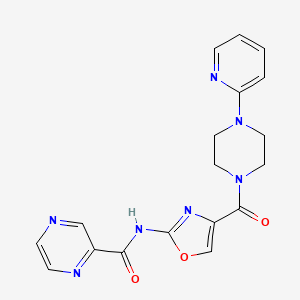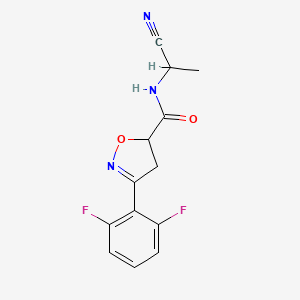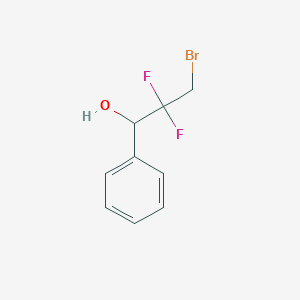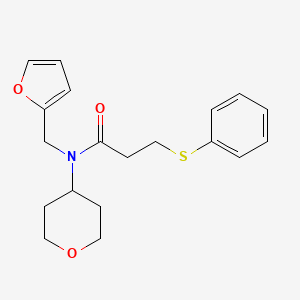![molecular formula C28H32N2O5 B2887760 1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893350-81-7](/img/structure/B2887760.png)
1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Pyrrole rings are present in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. The presence of the pyrrole ring in the molecule suggests that it might exhibit aromaticity, which can influence its chemical behavior . The isopropoxy, methyl, and morpholinopropyl groups attached to the molecule can also significantly affect its physical and chemical properties .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The other functional groups present in the molecule can also participate in reactions. For example, the isopropoxy group might undergo reactions typical of ethers, while the morpholinopropyl group might participate in reactions typical of amines .Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research has been conducted on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, demonstrating their potential for electronic applications due to good solubility, processability, and strong photoluminescence. These materials show promise for use in organic electronics, highlighting the relevance of structurally similar compounds in photoluminescent applications (Beyerlein & Tieke, 2000).
Electron Transport Layers
A novel n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing conductivity and electron mobility. This research underscores the potential of DPP-based compounds in improving the efficiency of solar energy devices (Hu et al., 2015).
Organic Inhibitors for Corrosion Protection
1H-pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel in hydrochloric acid medium, demonstrating their effectiveness in protecting against corrosion. This suggests the utility of related compounds in the development of new corrosion inhibitors (Zarrouk et al., 2015).
Synthetic Chemistry
Synthetic routes have been explored for producing various derivatives of pyrrole-2,5-dione, including the construction of complex heterocyclic systems. These methodologies indicate the compound's versatility as a precursor in synthetic organic chemistry, enabling the synthesis of a wide array of potentially bioactive molecules (Vydzhak et al., 2010).
Anticonvulsant Properties
N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for their anticonvulsant properties. This research demonstrates the pharmaceutical potential of compounds within this class, offering a foundation for the development of new antiepileptic drugs (Rybka et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-18(2)34-21-8-6-20(7-9-21)25-24-26(31)22-17-19(3)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-15-33-16-14-29/h5-10,17-18,25H,4,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKEYAZHWBIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)
![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)
![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)
![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)
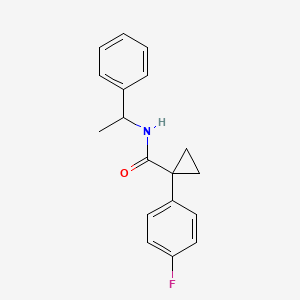
![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)
